REACTION_CXSMILES
|
[I:1]Cl.[NH2:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[CH:17]=[CH:16][C:15]([I:1])=[CH:14][C:5]=1[CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3|
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Name
|
|
Quantity
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3.24 g
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Type
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reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
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4.16 g
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Type
|
reactant
|
Smiles
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NC1=C(CNCC(=O)OCC)C=CC=C1
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Name
|
|
Quantity
|
1.804 g
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Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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CUSTOM
|
Details
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After 1 hour volatile material was removed in vacuo
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Duration
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1 h
|
Type
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CUSTOM
|
Details
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the residue was partitioned between chloroform (200 -cm3) and saturated aqueous sodium carbonate solution (50 cm3)
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Type
|
EXTRACTION
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Details
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The aqueous phase was further extracted with chloroform (2×50 cm3)
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Type
|
WASH
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Details
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the combined organic extracts were washed with 10% aqueous sodium thiosulphate solution (50 cm3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The dried (MgSO4) organic extracts
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Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the oily residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
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Type
|
WASH
|
Details
|
eluting witb chloroform
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of the appropriate fractions
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CNCC(=O)OCC)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |